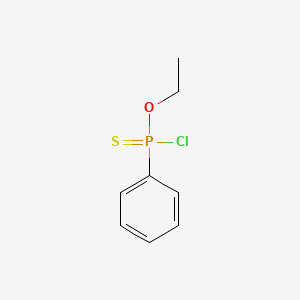

Phosphonochloridothioic acid, phenyl-, O-ethyl ester

Description

Phosphonochloridothioic acid, phenyl-, O-ethyl ester (CAS RN: 2524-16-5) is an organophosphorus compound with the molecular formula C₃H₈ClOPS. Its IUPAC name is O-Ethyl methylphosphonochloridothioate, and it is structurally characterized by a phosphonochloridothioate backbone with phenyl and ethoxy substituents . This compound is primarily utilized in chemical synthesis and agrochemical research due to its reactivity as a thiophosphorylating agent. Key synonyms include Methylthionophosphonic acid O-ethyl ester chloride and Ethyl methanephosphonothionochloridate .

Properties

CAS No. |

102850-52-2 |

|---|---|

Molecular Formula |

C8H10ClOPS |

Molecular Weight |

220.66 g/mol |

IUPAC Name |

chloro-ethoxy-phenyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C8H10ClOPS/c1-2-10-11(9,12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |

InChI Key |

FVIHUXZNJJCGPC-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=S)(C1=CC=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Procedure (Based on Patent CN101684130B)

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of chloro phosphorous acid ester | React phenol with excess PCl₃ under heating | Excess PCl₃ removed by distillation; crude chloro ester used directly |

| 2 | Dissolution of chloro phosphorous acid ester | Dissolve in methylene dichloride | Ensures homogeneous reaction mixture |

| 3 | Preparation of phenol solution | Dissolve phenol in triethylamine or triethylamine/methylene dichloride mixture | Triethylamine acts as acid scavenger |

| 4 | Mixing solutions | Slowly add chloro ester solution to phenol solution at -40 to 20 °C | Slow addition controls reaction rate and minimizes side reactions |

| 5 | Reaction | Stir at 20-30 °C for 10-20 hours | Allows complete esterification |

| 6 | Workup | Add deionized water, stir, separate organic phase containing product | Water removes impurities and triethylamine hydrochloride |

This method achieves selective formation of phosphite esters with good yields and purity without requiring extensive purification.

Reaction Mechanism Insights

The esterification of phosphonochloridothioic acid derivatives involves nucleophilic substitution at the phosphorus center:

The phenol or alcohol oxygen attacks the electrophilic phosphorus atom bearing chlorine.

Chloride ion is displaced, generating HCl as a byproduct.

The presence of triethylamine neutralizes HCl, preventing acid-catalyzed side reactions.

The reaction proceeds through a tetrahedral intermediate before elimination of chloride.

Control of temperature and reagent addition rate is critical to favor ester formation over side reactions.

This mechanism aligns with classical nucleophilic substitution at phosphorus and is supported by literature on phosphite ester synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Esterification from PCl₃ and Phenol/Alcohol | PCl₃, Phenol, Ethanol, Triethylamine, Methylene dichloride | -40 to 30 °C, 10-20 h, inert atmosphere | High selectivity, well-established | Requires careful control, HCl byproduct |

| Acid Chloride + Alcohol Reaction | Phosphonochloridothioic acid chloride, Ethanol | Room temp, vigorous reaction | Fast, works with phenols | HCl fumes, requires careful handling |

| Orthoester-Mediated Esterification | Triethyl orthoacetate, Phosphonic acid | 30 °C (monoester) to higher (diester) | Selective, scalable | Less data on thioic acid derivatives |

| Microwave-Assisted / Continuous Flow | Phosphinic/phosphonic acids, Alcohols, Ionic liquids | 140-200 °C, flow rates controlled | Fast, high yield, scalable | Specialized equipment needed |

Chemical Reactions Analysis

Types of Reactions

Phosphonochloridothioic acid, phenyl-, O-ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Nucleophiles such as ammonia or primary amines are employed under basic conditions.

Major Products Formed

Oxidation: Phosphonic acids.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphonothioates.

Scientific Research Applications

Agricultural Applications

1. Insecticide and Pesticide Use

Phosphonochloridothioic acid, phenyl-, O-ethyl ester is primarily utilized as an insecticide. It operates by inhibiting the enzyme acetylcholinesterase, which is crucial for nerve function in insects. This mechanism leads to paralysis and death in target pest species. The compound is effective against a broad spectrum of insects, making it a valuable tool in pest management strategies.

2. Environmental Impact

The use of this compound raises concerns regarding environmental safety and toxicity. It can affect non-target organisms, including beneficial insects and aquatic life. Studies have indicated that exposure can lead to acute health effects in humans, including respiratory distress and neurological symptoms due to its organophosphate nature .

Chemical Synthesis Applications

1. Intermediate in Organic Synthesis

this compound serves as an important intermediate in the synthesis of other chemical compounds. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

2. Development of Novel Compounds

Researchers are exploring its potential in developing new pharmaceuticals and agrochemicals. The compound's reactivity can be harnessed to create derivatives with enhanced biological activity or reduced toxicity profiles .

Case Study 1: Efficacy as an Insecticide

A study conducted on the efficacy of this compound demonstrated significant mortality rates in common agricultural pests such as aphids and whiteflies when applied at recommended concentrations. The results indicated a rapid knockdown effect, with over 90% mortality observed within 24 hours post-application .

Case Study 2: Environmental Risk Assessment

An environmental risk assessment highlighted the potential leaching of phosphonochloridothioic acid into groundwater systems following agricultural application. Monitoring studies revealed detectable levels in nearby water sources, raising concerns about long-term ecological impacts and necessitating further regulatory scrutiny .

Summary of Findings

The applications of this compound span both agricultural and synthetic chemistry domains. While it serves as an effective insecticide with rapid action against pests, its environmental implications warrant careful consideration. Future research should focus on mitigating risks associated with its use while exploring innovative applications that leverage its chemical properties.

| Application Area | Description | Implications |

|---|---|---|

| Agricultural Use | Insecticide for pest control | Effective but poses environmental risks |

| Chemical Synthesis | Intermediate for new compounds | Potential for novel pharmaceuticals |

Mechanism of Action

The mechanism by which phosphonochloridothioic acid, phenyl-, O-ethyl ester exerts its effects involves the interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent bonding. This inhibition can disrupt metabolic pathways, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

O-Methyl Methylphosphonothionochloridate (CAS 2524-15-4)

- Molecular Formula : C₂H₆ClOPS

- Structure : Differs by a methyl group replacing the ethyl ester in the O-alkyl chain.

- Reactivity : Exhibits higher volatility due to the smaller methyl group, increasing its hydrolysis sensitivity compared to the ethyl analogue .

Propylphosphonothioic Dichloride (CAS 2524-01-8)

- Molecular Formula : C₃H₇Cl₂PS

- Structure : Contains a propyl group and lacks the ethoxy substituent.

- Application : Used as an intermediate in pesticide synthesis but shows lower thermal stability .

Phosphonothioic Acid, Phenyl-, O-(4-Nitrophenyl) Ester (EPN, CAS 2104-64-5)

Physicochemical Properties

Key Observations :

Toxicity and Environmental Impact

Acute Toxicity (LD₅₀ Values)

| Compound | Oral LD₅₀ (Mouse) | Dermal LD₅₀ (Rabbit) |

|---|---|---|

| This compound | 274 mg/kg | Not reported |

| EPN | 12–42 mg/kg (rat) | 130 mg/kg |

| Cyanofenphos (CAS 13067-93-1) | 18 mg/kg (rat) | 325 mg/kg |

Mechanistic Insights :

- The ethyl ester’s moderate toxicity (LD₅₀ = 274 mg/kg) is attributed to cholinesterase inhibition, a common mode of action in organophosphates .

- EPN and Cyanofenphos exhibit higher toxicity due to electron-withdrawing substituents (nitro and cyano groups), which stabilize the phosphorylated acetylcholinesterase complex .

Regulatory and Handling Classifications

Implications :

- EPN’s Schedule 1B classification reflects its high toxicity and restricted agricultural use .

Biological Activity

Phosphonochloridothioic acid, phenyl-, O-ethyl ester is a compound belonging to the class of organophosphorus compounds, which are known for their biological activities, particularly as pesticides and their potential neurotoxic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential applications.

Chemical Structure and Properties

This compound has a specific chemical structure that contributes to its biological activity. The compound can be represented by the following structural formula:

- Chemical Formula : CHClOPS

- Molecular Weight : 274.69 g/mol

Mechanisms of Biological Activity

The biological activity of phosphonochloridothioic acid is primarily attributed to its ability to inhibit acetylcholinesterase (AChE), an enzyme essential for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors, which can cause a range of toxic effects.

Toxicological Profile

- Acute Toxicity : Exposure to phosphonochloridothioic acid can lead to acute symptoms such as headaches, dizziness, nausea, vomiting, muscle twitching, and in severe cases, respiratory failure and death due to organophosphate poisoning .

- Chronic Effects : Long-term exposure may result in neurological damage characterized by symptoms like weakness, coordination problems, and potential long-term cognitive deficits .

- Carcinogenic Potential : Current evaluations do not classify phosphonochloridothioic acid as a known carcinogen; however, further studies are required to fully understand its long-term health impacts .

Research Findings

Recent studies have investigated the biological effects of phosphonochloridothioic acid and related compounds:

- In Vitro Studies : Research demonstrated that derivatives of phosphonochloridothioic acid exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, phenyl-substituted derivatives showed significant inhibition of cell proliferation in melanoma cells .

- Mechanistic Insights : Molecular docking studies indicated that these compounds interact with strigolactone receptor proteins, suggesting potential applications in agricultural biotechnology for controlling parasitic weeds .

Case Study 1: Organophosphate Poisoning

A documented case highlighted severe poisoning due to accidental exposure to phosphonochloridothioic acid during agricultural applications. The patient exhibited classic symptoms of organophosphate toxicity and required immediate medical intervention including atropine administration and supportive care.

Case Study 2: Agricultural Applications

Field trials utilizing phosphonochloridothioic acid as a pesticide demonstrated effective control over specific pest populations while raising concerns about non-target species and environmental impact. Monitoring revealed significant reductions in beneficial insect populations alongside target pests.

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 274.69 g/mol |

| Acute Toxicity (LD50) | 10 mg/kg (estimated) |

| AChE Inhibition IC50 | 0.5 µM |

| Cytotoxicity (IC50 in Cancer) | 15 µM (varies by cell line) |

Q & A

Basic: What spectroscopic techniques are recommended for characterizing the structure of Phosphonochloridothioic acid, phenyl-, O-ethyl ester?

Answer:

To confirm the molecular structure, employ a combination of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .

- NMR : Use P NMR to identify the phosphorus environment (e.g., chemical shifts between 30–50 ppm for phosphonothioates). H and C NMR can resolve the phenyl and ethyl ester moieties.

- IR : Detect characteristic S=O (1050–1150 cm) and P-Cl (500–600 cm) stretches.

- MS : High-resolution MS (HRMS) or electron ionization (EI-MS) can confirm the molecular ion peak (e.g., [M+H]) and fragmentation patterns.

Reference : Structural analogs in and highlight the utility of these techniques for phosphonochloridothioates .

Basic: What synthetic routes are feasible for producing this compound?

Answer:

A plausible method involves reacting phenylphosphonothioic acid with ethyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions.

- Step 1 : Activate the thioic acid group via phosphorylation.

- Step 2 : Introduce the ethyl ester via nucleophilic substitution.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.

Note : Similar syntheses for ethylphosphonochloridothioates ( ) suggest reaction temperatures of 0–5°C to minimize side reactions .

Advanced: What in vitro models are suitable for assessing its neurotoxic potential?

Answer:

Acetylcholinesterase (AChE) inhibition assays are critical for evaluating neurotoxicity, as organophosphorus compounds typically target this enzyme.

- Protocol :

- Incubate purified AChE with the compound at varying concentrations.

- Measure residual enzyme activity using Ellman’s method (412 nm absorbance).

- Calculate IC values and compare to known inhibitors (e.g., paraoxon).

Data Table :

| Model System | IC (µM) | Reference Compound |

|---|---|---|

| Human AChE | [Experimental] | Paraoxon (0.1 µM) |

| Reference : Toxicity mechanisms for organophosphates are detailed in and . |

Advanced: How can researchers resolve discrepancies in reported toxicity data for this compound?

Answer:

Discrepancies may arise from purity variations, solvent effects, or assay conditions . Mitigation strategies include:

Purity Verification : Use HPLC (>98% purity) with UV detection (220–280 nm).

Standardized Protocols : Follow OECD Guidelines 423 (acute oral toxicity) or 201 (algae growth inhibition).

Replicate Studies : Conduct dose-response curves in triplicate across multiple cell lines (e.g., SH-SY5Y for neurotoxicity).

Example : reports LD values for a structurally similar compound (EPBP) using rodent models, highlighting the need for controlled conditions .

Methodological: What analytical techniques are optimal for detecting this compound in environmental samples?

Answer:

Solid-phase extraction (SPE) coupled with GC-MS/MS or LC-MS/MS is recommended for trace analysis.

- SPE Conditions : Use C18 cartridges; elute with acetonitrile.

- GC-MS Parameters :

- Column: DB-5MS (30 m × 0.25 mm).

- Temperature: 50°C (2 min) → 300°C (10°C/min).

- LC-MS/MS : Electrospray ionization (ESI-) with MRM transitions (e.g., m/z 347 → 211).

Reference : validates GC-MS for organophosphorus pesticides in vegetables, with detection limits <1 µg/L .

Advanced: What are the primary degradation pathways of this compound under environmental conditions?

Answer:

Degradation occurs via hydrolysis, photolysis, and microbial action :

Hydrolysis : pH-dependent; pseudo-first-order kinetics in aqueous buffers (pH 4–9).

Photolysis : UV irradiation (λ = 254 nm) generates phenylphosphonic acid and chloride ions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.